tert-butyl (2S,4R)-rel-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate tert-butyl (2S,4R)-rel-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13605084
InChI: InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(12)6-9(13)7-14/h8-9,14H,4-7,12H2,1-3H3/t8-,9+/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCC(CC1CO)N
Molecular Formula: C11H22N2O3
Molecular Weight: 230.30 g/mol

tert-butyl (2S,4R)-rel-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC13605084

Molecular Formula: C11H22N2O3

Molecular Weight: 230.30 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (2S,4R)-rel-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate -

Specification

Molecular Formula C11H22N2O3
Molecular Weight 230.30 g/mol
IUPAC Name tert-butyl (2S,4R)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(12)6-9(13)7-14/h8-9,14H,4-7,12H2,1-3H3/t8-,9+/m1/s1
Standard InChI Key WASPQYKCAGLHMM-BDAKNGLRSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@H](C[C@H]1CO)N
SMILES CC(C)(C)OC(=O)N1CCC(CC1CO)N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1CO)N

Introduction

Structural Characteristics and Stereochemical Configuration

Molecular Architecture

The compound’s molecular formula is C₁₁H₂₂N₂O₃, with a molecular weight of 230.30 g/mol. Its IUPAC name, tert-butyl (2S,4R)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate, reflects the stereochemical arrangement at the C2 and C4 positions of the piperidine ring. Key structural features include:

  • Boc-protected amine: Enhances stability during synthetic manipulations.

  • Hydroxymethyl group: Provides a site for further functionalization.

  • Chiral centers: The (2S,4R) configuration dictates its spatial orientation and biological interactions .

Table 1: Structural and Physicochemical Properties

PropertyValue/Descriptor
Molecular FormulaC₁₁H₂₂N₂O₃
Molecular Weight230.30 g/mol
IUPAC Nametert-Butyl (2S,4R)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate
SMILESCC(C)(C)OC(=O)N1CCC@HN
InChIInChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(12)6-9(13)7-14/h8-9,14H,4-7,12H2,1-3H3/t8-,9+/m1/s1
Predicted Collision Cross-Section (Ų)154.2 ([M+H]+ adduct)

Stereochemical Significance

The (2S,4R) stereochemistry is critical for:

  • Enantioselective synthesis: Ensures compatibility with chiral catalysts in asymmetric reactions.

  • Biological target engagement: Influences binding affinity to proteins and enzymes.

Synthesis and Preparation

Key Synthetic Strategies

The synthesis involves multi-step protocols to achieve the desired stereochemistry and functionalization:

Asymmetric Synthesis

  • Chiral precursors: Starting materials like (R)- or (S)-epichlorohydrin are used to establish stereocenters.

  • Hydroxymethyl introduction: Achieved via aldol condensation or Grignard reactions.

Boc Protection

  • Reagents: tert-Butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

  • Conditions: Conducted under anhydrous conditions at 0–25°C.

Table 2: Representative Synthetic Pathway

StepReaction TypeReagents/ConditionsYield
1Ring formationEpichlorohydrin, NH₃, MeOH75%
2Hydroxymethyl functionalizationFormaldehyde, MgBr₂82%
3Boc protectionBoc₂O, Et₃N, CH₂Cl₂90%

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability:

  • Continuous flow reactors: Minimize side reactions and improve yield.

  • Catalytic asymmetric synthesis: Uses chiral ligands like BINAP to enhance enantiomeric excess.

Applications in Scientific Research

Role in PROTAC Development

This compound is a cornerstone in synthesizing PROTACs, bifunctional molecules that degrade target proteins via the ubiquitin-proteasome system. Its hydroxymethyl group links to E3 ligase ligands (e.g., thalidomide analogs), while the amine group connects to target-binding moieties.

Enzyme Inhibition Studies

Derivatives of this compound have shown inhibitory activity against:

  • Kinases: ERK5, implicated in cancer cell proliferation.

  • Proteases: HIV-1 protease, with IC₅₀ values in the micromolar range.

Table 3: Biological Activity of Derivatives

Derivative StructureTargetIC₅₀/EC₅₀
PROTAC conjugateBRD412 nM
Amide-functionalized analogERK50.8 μM

Comparison with Related Compounds

Structural Analogues

  • (2R,5S)-tert-Butyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate: Differs in methyl substitution but shares similar PROTAC utility.

  • (2S,4R)-4-Amino-2-methylpiperidine-1-carboxylate: Lacks hydroxymethyl group, reducing functional versatility .

Table 4: Comparative Analysis of Piperidine Derivatives

CompoundKey FeatureApplication
This compoundHydroxymethyl groupPROTAC synthesis
(2S,4R)-4-Amino-2-methylpiperidine analogMethyl substitutionEnzyme inhibition

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